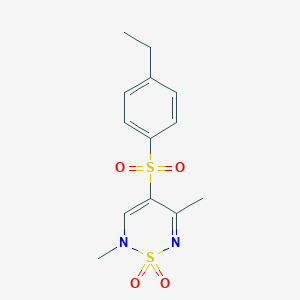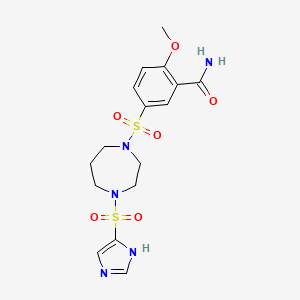
2-(4-(ethylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(ethylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide is an organic compound that features a naphthalene ring and an ethylsulfonyl group
Métodos De Preparación
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the ethylsulfonyl group: This can be achieved by reacting ethylsulfonyl chloride with a suitable aromatic compound under basic conditions.
Coupling with naphthalene: The naphthalene ring can be introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Final assembly: The final step involves coupling the intermediate products to form the desired compound, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
2-(4-(ethylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-(ethylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a pharmaceutical intermediate or as a probe for studying biological processes.
Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the context.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-(ethylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide include:
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a similar naphthalene structure and can undergo similar chemical reactions.
Naphthalene-substituted 2,3,4,5-tetraphenylsiloles: These compounds also feature naphthalene rings and have applications in materials science, particularly in OLEDs.
Propiedades
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-2-25(23,24)17-12-10-15(11-13-17)14-20(22)21-19-9-5-7-16-6-3-4-8-18(16)19/h3-13H,2,14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDRHFWSPKWINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2469164.png)

![1-(2-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B2469167.png)

![3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2469171.png)

![methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2469178.png)
![4-(dimethylsulfamoyl)-N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2469179.png)
![2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469180.png)

![2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2469183.png)

![Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2469185.png)

